(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) is a deuterated form of Sitafloxacin, a potent fluoroquinolone antibiotic. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Sitafloxacin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Sitafloxacin can also lead to the formation of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride).
Industrial Production Methods
Industrial production of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the interaction of the drug with biological systems.
Industrial Applications: Used in the development of new antibiotics and studying drug resistance mechanisms.
Mechanism of Action
The mechanism of action of (1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Ciprofloxacin: Widely used in the treatment of various bacterial infections.
Uniqueness
(1R,2S,7R)-Sitafloxacin-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in pharmacokinetic studies. The deuterium atoms also make it a valuable tool in studying drug metabolism and resistance mechanisms.
Properties
Molecular Formula |
C19H19Cl2F2N3O3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
7-[(4R)-4-amino-1,1,2,2-tetradeuterio-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13-;/m0./s1/i1D2,2D2; |
InChI Key |
RAVWIGVZRVPBHN-NTILZFIRSA-N |
Isomeric SMILES |
[2H]C1(C(C12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.